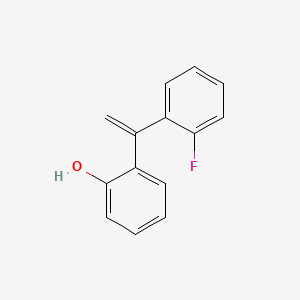
2-(1-(2-Fluorophenyl)vinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-Fluorophenyl)vinyl)phenol is an organic compound with the molecular formula C14H11FO and a molecular weight of 214.24 g/mol . It is characterized by the presence of a fluorophenyl group attached to a vinyl group, which is further connected to a phenol group. This compound is typically a yellow to pale yellow oil and is used primarily in laboratory settings .
Preparation Methods
The synthesis of 2-(1-(2-Fluorophenyl)vinyl)phenol can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves nucleophilic aromatic substitution, where an aryl halide reacts with a nucleophile under specific conditions to form the desired phenol .
Chemical Reactions Analysis
2-(1-(2-Fluorophenyl)vinyl)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield alcohols.
Scientific Research Applications
2-(1-(2-Fluorophenyl)vinyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-(2-Fluorophenyl)vinyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the vinyl and phenol groups can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar compounds to 2-(1-(2-Fluorophenyl)vinyl)phenol include other fluorophenyl derivatives and vinyl phenols. For example:
2-(1-(4-Fluorophenyl)vinyl)phenol: Similar structure but with the fluorine atom in the para position.
2-(1-(2-Chlorophenyl)vinyl)phenol: Similar structure but with a chlorine atom instead of fluorine.
2-(1-(2-Fluorophenyl)ethyl)phenol: Similar structure but with an ethyl group instead of a vinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11FO |
|---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H11FO/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-9,16H,1H2 |
InChI Key |
UMTGEVYKVYAFSB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


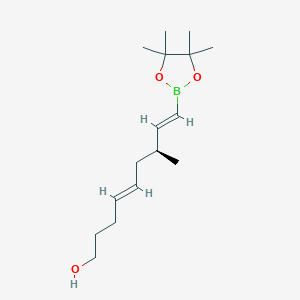
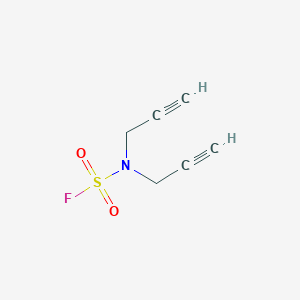
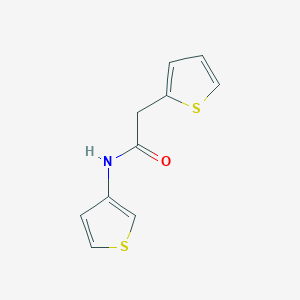

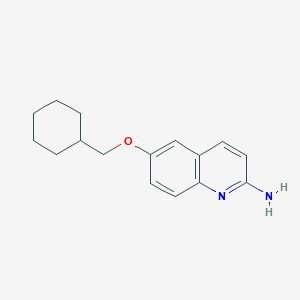
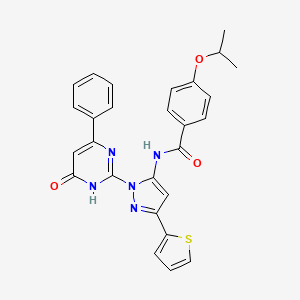
![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14122220.png)
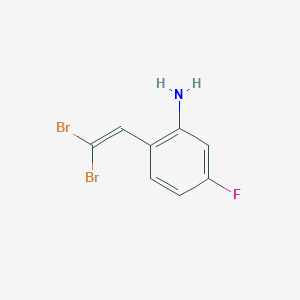
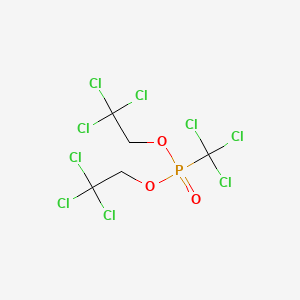
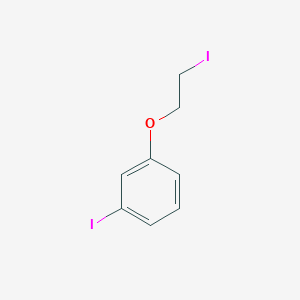
![3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122235.png)
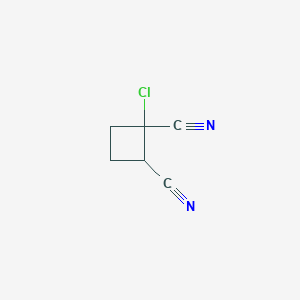
![Methyl (2E)-3-(2-chloro-6-fluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]prop-2-enoate](/img/structure/B14122250.png)
![9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B14122256.png)
